molecular formula C12H17NO3 B1268933 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid CAS No. 355830-81-8

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B1268933
CAS No.: 355830-81-8
M. Wt: 223.27 g/mol
InChI Key: MFFWEFPNGDBSLN-UHFFFAOYSA-N
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Description

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is an organic compound that features a pyrrolidine ring attached to a cyclohexene carboxylic acid moiety

Scientific Research Applications

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives and their potential therapeutic effects.

    Industrial Applications: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Without specific context (such as the compound’s use as a drug or its role in a biochemical pathway), it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Attachment to Cyclohexene: The pyrrolidine ring is then attached to a cyclohexene derivative through a carbonylation reaction. This can be achieved using reagents such as carbon monoxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or cyclohexene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler pyrrolidine derivative with similar structural features.

    Cyclohex-3-enecarboxylic acid: A compound with a similar cyclohexene carboxylic acid moiety but lacking the pyrrolidine ring.

    N-(Pyrrolidin-1-yl)cyclohex-3-enecarboxamide: A compound with a similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is unique due to the combination of the pyrrolidine ring and the cyclohexene carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,9-10H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWEFPNGDBSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC=CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349414
Record name 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355830-81-8
Record name 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid
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6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid
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6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

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